2,4,6-Trimethylpyridine hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylpyridine hexafluorophosphate is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a derivative of pyridine, a basic heterocyclic organic compound, and is often used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyridine hexafluorophosphate typically involves the reaction of 2,4,6-trimethylpyridine with hexafluorophosphoric acid or its salts. One common method includes the reaction of 2,4,6-trimethylpyridine with silver hexafluorophosphate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethylpyridine hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: It participates in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylpyridine hexafluorophosphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: It serves as a tool in biochemical studies, including enzyme inhibition and protein interaction studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylpyridine hexafluorophosphate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trimethylpyridine iodine hexafluorophosphate
- 2,4,6-Trimethylpyridine bromine hexafluorophosphate
- 2,4,6-Trimethylpyridine silver hexafluorophosphate
Uniqueness
2,4,6-Trimethylpyridine hexafluorophosphate is unique due to its specific reactivity and stability. Compared to its analogs, it offers distinct advantages in certain reactions and applications, making it a valuable compound in both research and industrial contexts .
Eigenschaften
Molekularformel |
C8H12F6NP |
---|---|
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
2,4,6-trimethylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H11N.F6P/c1-6-4-7(2)9-8(3)5-6;1-7(2,3,4,5)6/h4-5H,1-3H3;/q;-1/p+1 |
InChI-Schlüssel |
NMBPSEPDAZQRTA-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC(=[NH+]C(=C1)C)C.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.